1-(Quinolin-2-yl)propan-2-one
Description
Properties
IUPAC Name |
1-quinolin-2-ylpropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9(14)8-11-7-6-10-4-2-3-5-12(10)13-11/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRBYLGTUDWRMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281391 | |
| Record name | 1-(quinolin-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1531-30-2 | |
| Record name | NSC21504 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(quinolin-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis
The ¹H NMR spectrum of a quinoline (B57606) derivative provides a wealth of information regarding the arrangement of protons in the molecule. For a compound like 1-(4-phenylquinolin-2-yl)propan-1-one, the spectrum can be divided into two main regions: the aliphatic region and the aromatic region. nih.gov
In deuterated chloroform (B151607) (CDCl₃), the aliphatic protons of the propanone side chain are expected to appear in the upfield region of the spectrum. nih.gov The aromatic protons of the quinoline ring and the phenyl substituent resonate in the downfield region, typically between 7.0 and 9.0 ppm. nih.gov The exact chemical shifts and coupling constants are influenced by the electronic effects of the substituents and the solvent used. nih.gov For instance, spectra recorded in dimethyl sulfoxide-d₆ (DMSO-d₆) may show slight variations in chemical shifts compared to those recorded in CDCl₃ due to solvent polarity effects. nih.gov
Interactive Data Table: ¹H NMR Data for 1-(4-Phenylquinolin-2-yl)propan-1-one in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (tentative) |
| 8.26 | d | 1H | Quinoline H |
| 8.08 | s | 1H | Quinoline H |
| 7.97 | d | 1H | Quinoline H |
| 7.78 | t | 1H | Quinoline H |
| 7.59 | t | 1H | Quinoline H |
| 7.47-7.56 | m | 5H | Phenyl H |
| 3.46 | q | 2H | -CH₂- |
| 1.30 | t | 3H | -CH₃ |
Data sourced from a study on 1-(4-phenylquinolin-2-yl)propan-1-one and may vary for the title compound. nih.gov
Carbon Nuclear Magnetic Resonance (¹³C NMR) Data Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. In the case of 1-(4-phenylquinolin-2-yl)propan-1-one, the spectrum shows distinct signals for the aliphatic carbons of the propanone moiety and the aromatic carbons of the quinoline and phenyl rings. nih.gov
The carbonyl carbon of the ketone is a key diagnostic signal, typically appearing significantly downfield (around 200 ppm). nih.gov The carbons of the quinoline ring resonate in the aromatic region, with their chemical shifts influenced by the nitrogen atom and the substituents. nih.gov
Interactive Data Table: ¹³C NMR Data for 1-(4-Phenylquinolin-2-yl)propan-1-one in CDCl₃
| Chemical Shift (δ) ppm | Assignment (tentative) |
| 203.29 | C=O |
| 152.61 | Quinoline C |
| 149.39 | Quinoline C |
| 147.83 | Quinoline C |
| 137.83 | Phenyl C (ipso) |
| 130.93 | Quinoline C |
| 129.73 | Quinoline/Phenyl C |
| 129.58 | Phenyl C |
| 128.63 | Quinoline/Phenyl C |
| 128.58 | Phenyl C |
| 128.44 | Phenyl C |
| 128.09 | Quinoline C |
| 125.85 | Quinoline C |
| 118.36 | Quinoline C |
| 30.91 | -CH₂- |
| 8.14 | -CH₃ |
Data sourced from a study on 1-(4-phenylquinolin-2-yl)propan-1-one and may vary for the title compound. nih.gov
Advanced 2D NMR Techniques and ¹⁵N NMR Studies
Advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically 2-3 bonds), which helps in piecing together the molecular structure. For complex quinoline derivatives, these 2D NMR experiments are crucial for distinguishing between isomeric structures and confirming connectivity. clockss.orguncw.edu
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of a quinoline derivative will exhibit characteristic absorption bands corresponding to the various functional groups present. For 1-(4-phenylquinolin-2-yl)propan-1-one, key vibrational bands include the C=O stretch of the ketone, C=N and C=C stretching vibrations of the quinoline ring, and C-H stretching and bending vibrations of the aromatic and aliphatic portions. nih.gov
Interactive Data Table: FT-IR Data for 1-(4-Phenylquinolin-2-yl)propan-1-one
| Wavenumber (cm⁻¹) | Intensity | Assignment (tentative) |
| 1697 | Strong | C=O (ketone) stretching |
| 1558 | Medium | C=N (quinoline) stretching |
| 3055 | Medium | Aromatic C-H stretching |
| 2947 | Medium | Aliphatic C-H stretching |
| 1435, 1373 | Medium | C-H bending / other skeletal vibrations |
Data sourced from a study on 1-(4-phenylquinolin-2-yl)propan-1-one and may vary for the title compound. nih.gov
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 1-(Quinolin-2-yl)propan-2-one, the exact mass can be calculated and compared with the experimentally determined mass from high-resolution mass spectrometry (HRMS) to confirm the molecular formula.
The calculated molecular weight of this compound (C₁₂H₁₁NO) is approximately 185.23 g/mol . In a mass spectrum, this would be observed as the molecular ion peak (M⁺). Liquid chromatography-mass spectrometry (LC-MS) analysis of the related compound, 1-(4-phenylquinolin-2-yl)propan-1-one (C₁₈H₁₅NO), showed a prominent ion at m/z 261.9, corresponding to the protonated molecule [M+H]⁺. researchgate.net This provides evidence for the stability of the quinoline-propanone structure under mass spectrometric conditions.
X-ray Diffraction Analysis
X-ray diffraction provides unparalleled insight into the solid-state structure of a crystalline compound, revealing precise bond lengths, bond angles, and intermolecular arrangements. uol.de
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule. uol.de The process involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. uol.de For related quinoline structures, such as 1-(4-phenylquinolin-2-yl)propan-1-one, diffraction data has been collected at room temperature (296 K) using molybdenum Kα radiation (λ = 0.71073 Å). nih.govacs.org The structures are often solved by direct methods or intrinsic phasing and refined using full-matrix least-squares techniques. nih.govacs.org Although a specific crystal structure for this compound has not been published, analysis of similar compounds provides a template for expected findings.
Table 2: Representative Crystallographic Data for a Related Quinoline Derivative
| Parameter | Example Value (1-(4-phenylquinolin-2-yl)propan-1-one) |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.256(3) |
| b (Å) | 9.444(3) |
| c (Å) | 20.083(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1565.3(9) |
| Z | 4 |
This data is for a structurally similar compound, 1-(4-phenylquinolin-2-yl)propan-1-one, and is provided for illustrative purposes. nih.gov
The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. These can include hydrogen bonds, C–H···π interactions, and π–π stacking. iucr.org In many quinoline-based structures, these interactions are crucial in stabilizing the crystal lattice. researchgate.net For example, analysis of related compounds often reveals that molecules are linked into chains or sheets through specific hydrogen bonds or stacking interactions, which can be visualized and quantified using tools like Hirshfeld surface analysis. nih.goviucr.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. msu.edu
The UV-Vis spectrum of a molecule is determined by its chromophores—the parts of the molecule that absorb light. iajps.com The quinoline ring system is a primary chromophore, and its absorption is influenced by attached substituents. Electronic transitions, such as n→π* and π→π*, are responsible for the observed absorption bands. iajps.com For instance, in a study on nifedipine, which contains multiple chromophores, distinct absorption bands were assigned to specific electronic transitions within the molecule's functional groups. nih.gov The analysis of this compound would similarly involve identifying the absorption maxima (λmax) and correlating them to transitions within the quinoline ring and the propanone side chain. The solvent used can also influence the position of these maxima.
Table 3: Common Electronic Transitions in Organic Molecules
| Transition | Description | Typical Wavelength Range |
|---|---|---|
| π → π* | Occurs in compounds with double or triple bonds (e.g., quinoline ring). Generally strong absorption. | 200-400 nm |
| n → π* | Occurs in compounds with a heteroatom (N, O) bearing non-bonding electrons adjacent to a π-system (e.g., C=O group). Generally weak absorption. | 300-350 nm |
General data based on established spectroscopic principles. iajps.com
Quantum Yield Determination in Solution and Solid States
A thorough review of scientific literature and chemical databases did not yield specific experimental data for the fluorescence quantum yield of this compound in either solution or solid states. While extensive research has been conducted on the photophysical properties of various quinoline derivatives, quantitative quantum yield values for this particular compound are not publicly available in the searched resources.
The quantum yield of quinoline-based compounds is known to be highly sensitive to a variety of factors. Research on related quinoline derivatives indicates that the fluorescence efficiency is significantly influenced by the nature and position of substituents on the quinoline ring system, the polarity of the solvent, and the aggregation state of the molecules. acs.orgresearchgate.netglpbio.com For instance, the introduction of certain electron-donating or electron-withdrawing groups can either enhance or quench fluorescence. acs.org
Furthermore, many quinoline derivatives exhibit weak fluorescence in solution, which can sometimes be enhanced in the solid state, a phenomenon known as aggregation-induced emission (AIE). researchgate.net Conversely, some compounds that are fluorescent in dilute solutions may experience aggregation-caused quenching (ACQ) at higher concentrations or in the solid state. The specific behavior is dictated by the intricate balance of intermolecular and intramolecular interactions.
Given the absence of specific data for this compound, a definitive statement on its quantum yield in different states cannot be made. Experimental determination would be necessary to elucidate these specific photophysical parameters.
Data Tables
No specific data is available for this compound.
Chemical Reactivity and Transformation Pathways of 1 Quinolin 2 Yl Propan 2 One
Oxidation Reactions
Formation of Quinoline (B57606) N-Oxides
The nitrogen atom in the quinoline ring of 1-(Quinolin-2-yl)propan-2-one can undergo oxidation to form the corresponding N-oxide. This transformation is significant as it alters the electronic properties of the quinoline ring, making it more susceptible to certain types of reactions, particularly nucleophilic substitution. researchgate.net The N-oxidation activates the C2 and C4 positions towards nucleophilic attack. researchgate.net
The oxidation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. scribd.com The presence of the 2-propanone substituent does not generally hinder the N-oxidation process. The formation of the N-oxide is a key step in many synthetic routes for the functionalization of the quinoline nucleus. researchgate.net
Table 1: Reagents for N-Oxidation of Quinolines
| Reagent | Typical Conditions | Product |
|---|---|---|
| Hydrogen Peroxide / Acetic Acid | Heating | Quinoline N-oxide |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Room temperature, in CH₂Cl₂ | Quinoline N-oxide |
Reduction Reactions
Synthesis of Tetrahydroquinoline Derivatives
The quinoline ring of this compound can be reduced to yield 1,2,3,4-tetrahydroquinoline (B108954) derivatives. This reduction can be achieved through various methods, including catalytic hydrogenation and the use of reducing agents. The choice of reagent is crucial to achieve selectivity, as the ketone group in the propanone side chain can also be susceptible to reduction.
Catalytic hydrogenation using catalysts like platinum, palladium, or nickel is a common method for reducing the pyridine (B92270) portion of the quinoline ring. scribd.com For instance, catalytic hydrogenation in an acidic medium often selectively reduces the pyridine ring. iust.ac.ir The use of specific reducing agents like sodium borohydride (B1222165) in the presence of nickel(II) chloride or sodium cyanoborohydride in acid can also achieve the selective reduction of the heterocyclic ring. iust.ac.ir Other methods include the use of borane-ammonia with a ruthenium catalyst for the transfer hydrogenation of quinolines. organic-chemistry.org A bimetallic copper complex has also been shown to efficiently catalyze the selective 1,2-reduction of quinolines to 1,2-dihydroquinolines. acs.org
Table 2: Selective Reduction Methods for Quinoline Ring
| Reagent/Catalyst | Product with this compound | Notes |
|---|---|---|
| H₂ / PtO₂ (Adams' catalyst) | 1-(1,2,3,4-Tetrahydroquinolin-2-yl)propan-2-one | Reduction of the pyridine ring. |
| NaBH₃CN / Acid | 1-(1,2,3,4-Tetrahydroquinolin-2-yl)propan-2-one | Selective for the heterocyclic ring. iust.ac.ir |
| H₃N-BH₃ / RuCl₃·xH₂O | 1-(1,2,3,4-Tetrahydroquinolin-2-yl)propan-2-one | Transfer hydrogenation protocol. organic-chemistry.org |
Substitution Reactions
Electrophilic Aromatic Substitution on the Quinoline Ring
Electrophilic aromatic substitution reactions on this compound predominantly occur on the benzene (B151609) ring. The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom, which is further enhanced under acidic reaction conditions where the nitrogen is protonated. scribd.comquimicaorganica.org
Substitutions, such as nitration, sulfonation, and halogenation, preferentially take place at positions 5 and 8 of the quinoline nucleus. scribd.comquimicaorganica.org The stability of the cationic intermediate (Wheland intermediate) formed during the reaction dictates this regioselectivity. Attack at positions 5 and 8 allows the positive charge to be delocalized without disrupting the aromaticity of the pyridine ring. quimicaorganica.org The 2-(propan-2-one) substituent is an electron-withdrawing group, which would further deactivate the entire quinoline system towards electrophilic attack, but the preference for the 5 and 8 positions on the carbocyclic ring remains.
Table 3: Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Major Products |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 1-(5-Nitroquinolin-2-yl)propan-2-one and 1-(8-Nitroquinolin-2-yl)propan-2-one |
| Sulfonation | H₂SO₄ / SO₃ | 2-(Propan-2-one)quinoline-5-sulfonic acid and 2-(Propan-2-one)quinoline-8-sulfonic acid |
Nucleophilic Substitution at Key Positions
Direct nucleophilic substitution on the quinoline ring of this compound is generally difficult due to the electron-rich nature of the aromatic system. However, the pyridine ring is more susceptible to nucleophilic attack than the benzene ring. The key positions for nucleophilic substitution are C2 and C4, which are electronically deficient. scribd.com
The reactivity towards nucleophiles can be significantly enhanced by the presence of a good leaving group at these positions or by converting the quinoline to its N-oxide. researchgate.net For this compound, nucleophilic attack is most relevant after N-oxidation. The resulting this compound N-oxide can then react with various nucleophiles. For example, treatment with sulfonylating agents can lead to the formation of 2-sulfonylquinolines. researchgate.net Similarly, reactions with other nucleophiles can introduce substituents at the C2 position. researchgate.net
Another key position for nucleophilic reactions is the carbonyl carbon of the propan-2-one side chain, which can undergo addition reactions, and the adjacent methylene (B1212753) protons, which are acidic and can be removed by a base to form an enolate for subsequent alkylation or condensation reactions.
Table 4: Potential Nucleophilic Substitution Reactions (via N-Oxide)
| Nucleophile | Reagent Example | Potential Product at C2 |
|---|---|---|
| Sulfonyl group | RSO₂Cl | 2-Sulfonyl-quinoline derivative |
| Amine | N-Sulfonyl-1,2,3-triazoles | 2-Triazolyl-quinoline derivative beilstein-journals.org |
Condensation and Derivatization Reactions
The carbonyl group of this compound serves as a prime site for condensation reactions, readily reacting with nucleophiles like hydrazine (B178648) and primary amines to form a variety of derivatives. These reactions are fundamental in synthesizing new molecular scaffolds with potential applications in medicinal and materials chemistry.
Formation of Hydrazone Derivatives
The reaction of ketones with hydrazine and its derivatives is a well-established method for the synthesis of hydrazones, compounds characterized by the R1R2C=NNH2 functional group. In the context of quinoline-containing compounds, these hydrazone derivatives are of significant interest due to their diverse biological activities. The general synthesis involves the condensation of a ketone with a hydrazine, often catalyzed by a small amount of acid, to yield the corresponding hydrazone and water.
While specific studies detailing the synthesis of hydrazone derivatives directly from this compound are not extensively documented in the reviewed literature, the general reactivity of ketones suggests a straightforward reaction pathway. For instance, the reaction of various quinoline aldehydes with hydrazine derivatives proceeds efficiently to form stable hydrazones. A general procedure involves refluxing equimolar amounts of the quinoline carbonyl compound and the desired hydrazine in a suitable solvent, such as ethanol. nih.gov The resulting hydrazone often precipitates from the solution upon cooling and can be purified by recrystallization. nih.gov
The formation of the hydrazone involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ketone, followed by dehydration. libretexts.org This reaction is reversible and can be driven to completion by removing the water formed during the reaction. libretexts.org
Table 1: General Synthesis of Quinoline Hydrazone Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product |
| Quinoline Carbonyl | Hydrazine Derivative | Ethanol, Reflux, Catalytic Acid | Quinoline Hydrazone |
Synthesis of Imine and Schiff Base Analogues
Similar to hydrazone formation, this compound is expected to react with primary amines to form imines, also known as Schiff bases. These compounds, containing a carbon-nitrogen double bond (azomethine group), are synthesized through the condensation of a primary amine with an aldehyde or ketone. researchgate.netresearchgate.net This reaction is typically acid-catalyzed and reversible. researchgate.netnih.gov
The synthesis of quinoline-based Schiff bases is a common practice in medicinal chemistry. The general method involves the reaction of a quinoline aldehyde or ketone with a primary amine in a suitable solvent, often with heating. researchgate.net For instance, quinoline-2-carboxaldehyde readily reacts with various primary amines to yield the corresponding Schiff bases. researchgate.net The mechanism involves the nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to form the imine. nih.gov The pH of the reaction medium is a critical factor; it must be acidic enough to protonate the hydroxyl group of the hemiaminal to facilitate its elimination as water, but not so acidic as to protonate the amine nucleophile, which would render it unreactive. nih.gov
Table 2: General Synthesis of Quinoline Schiff Bases
| Reactant 1 | Reactant 2 | Conditions | Product |
| Quinoline Ketone | Primary Amine | Solvent, Heat, Acid Catalyst | Quinoline Schiff Base |
Rearrangement Reactions and Tautomeric Equilibria
The structural features of this compound, particularly the presence of a keto group adjacent to the quinoline ring and alpha-protons, allow for the possibility of rearrangement reactions and the existence of tautomeric forms.
Acid-Catalyzed Rearrangements and Product Structures
Acid-catalyzed rearrangements of ketones are fundamental organic reactions that can lead to significant structural reorganization. rsc.org Common examples include the pinacol (B44631) rearrangement of 1,2-diols and the Beckmann rearrangement of oximes, which proceeds via protonation and subsequent migration of a substituent. brainly.in
For ketones, acid catalysis can promote rearrangements by generating a carbocation intermediate, which can then undergo alkyl or aryl shifts to form a more stable carbocation before yielding the final product. While specific studies on the acid-catalyzed rearrangement of this compound are not detailed in the available literature, the general principles of such reactions can be considered. Protonation of the carbonyl oxygen would enhance the electrophilicity of the carbonyl carbon. Depending on the reaction conditions and the presence of other functional groups, this could potentially initiate a cascade of events leading to rearranged products. For instance, in related systems, acid-catalyzed cyclization reactions involving quinoline moieties have been observed. rsc.org
Proton Transfer Dynamics and Tautomeric Preferences of Related Ketones
This compound, being a β-keto derivative of quinoline, can theoretically exist in equilibrium between its keto form and an enol tautomer. Keto-enol tautomerism is a common phenomenon in carbonyl compounds possessing an alpha-hydrogen. nih.gov The equilibrium between the two forms is influenced by factors such as solvent polarity, temperature, and intramolecular hydrogen bonding. nih.govnih.gov
In many simple ketones, the keto form is thermodynamically more stable and predominates at equilibrium. nih.gov However, the enol form can be stabilized by factors such as conjugation and the formation of intramolecular hydrogen bonds. For ketones related to this compound, the enol form would feature a hydroxyl group and a carbon-carbon double bond. The potential for intramolecular hydrogen bonding between the enolic hydroxyl group and the quinoline nitrogen could significantly influence the position of the tautomeric equilibrium.
Studies on related heterocyclic ketones, such as 1-benzamidoisoquinoline derivatives, have shown that the tautomeric equilibrium can be finely tuned by substituent effects and is sensitive to the solvent environment. researchgate.net NMR spectroscopy is a powerful tool for studying such equilibria, as distinct signals for the keto and enol forms can often be observed and quantified. encyclopedia.pubrsc.org The dynamics of proton transfer between the tautomeric forms are also a subject of interest, with excited-state intramolecular proton transfer (ESIPT) being a phenomenon observed in some quinoline derivatives. nih.govnih.gov This process involves the transfer of a proton in the excited state, leading to a different emitting species and can be influenced by the molecular structure and environment. nih.gov
Table 3: Factors Influencing Keto-Enol Equilibrium
| Factor | Influence on Enol Form |
| Solvent Polarity | Can stabilize either form depending on specific interactions |
| Intramolecular Hydrogen Bonding | Generally stabilizes the enol form |
| Conjugation | Increased conjugation in the enol form can enhance its stability |
| Temperature | Can shift the equilibrium position |
Advanced Applications in Chemical Research
Applications in Medicinal Chemistry Research and Drug Design Concepts
The quinoline (B57606) moiety is a well-established pharmacophore in drug discovery, with derivatives demonstrating activities ranging from anticancer to antimicrobial. The structural framework of 1-(Quinolin-2-yl)propan-2-one serves as a valuable starting point for the design and synthesis of new bioactive molecules.
Design Principles for Investigating Potential Bioactive Analogues
The design of bioactive analogues of this compound is guided by established principles of medicinal chemistry, including structural modification to enhance potency, selectivity, and pharmacokinetic properties. Computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, play a crucial role in rationally designing novel derivatives with improved therapeutic potential. These models help in understanding the relationship between the three-dimensional structure of a molecule and its biological activity, thereby guiding the synthesis of more effective compounds.
Key strategies in the design of analogues include:
Modification of the Quinoline Core: Introduction of various substituents on the quinoline ring can significantly influence the biological activity. For instance, the presence of a chloro-group has been shown to be significant in antimalarial and anticancer quinoline derivatives.
Functionalization of the Propan-2-one Side Chain: The ketone group and the adjacent methylene (B1212753) bridge offer sites for chemical modification to explore interactions with specific biological targets.
Synthesis of Hybrid Molecules: Combining the this compound scaffold with other pharmacophores can lead to the development of hybrid molecules with dual or synergistic activities.
Exploration of Compound Interactions with Biological Macromolecules
The biological effects of this compound and its analogues are predicated on their interactions with biological macromolecules such as proteins and nucleic acids. The planar aromatic quinoline ring is capable of intercalating into DNA, a mechanism of action for some anticancer agents. Furthermore, the functional groups on the molecule can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the amino acid residues in the active sites of enzymes and receptors.
Understanding these interactions at a molecular level is crucial for elucidating the mechanism of action and for the rational design of more potent and selective compounds. Techniques such as molecular docking and molecular dynamics simulations are employed to predict and analyze the binding modes of these compounds with their biological targets.
Enzyme Interaction and Inhibition Studies (e.g., Kinase Inhibition Research)
Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is often implicated in diseases such as cancer. The quinoline scaffold is a "privileged" structure in the design of kinase inhibitors, with several quinoline-based drugs approved for clinical use.
Derivatives of this compound are investigated as potential kinase inhibitors. Screening against a panel of kinases can identify specific enzymes that are potently inhibited by these compounds. For instance, a screen of a library of small molecule kinase inhibitors could reveal targets for tumor-initiating cells. The development of multi-kinase inhibitors, capable of targeting multiple signaling pathways, is also an area of active research.
Table 1: Representative Kinase Inhibition Data for Quinoline/Quinazoline Derivatives
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| BPR1K871 | FLT3 / AURKA | 19 / 22 | |
| Quinoline Hit Compound 1 | mTORC1 | 5000 | |
| Torin1 | mTOR | <1 |
Modulation of Cellular Processes in Research Models
The interaction of this compound derivatives with their molecular targets can lead to the modulation of various cellular processes. In research models, these compounds are used to probe the functions of specific signaling pathways and to evaluate their therapeutic potential. Cellular assays are employed to assess the effects of these compounds on cell viability, proliferation, apoptosis, and other cellular functions.
For example, quinoxaline-arylfuran derivatives, which share structural similarities with quinoline compounds, have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines. The evaluation of this compound analogues in various cell-based assays is a critical step in the drug discovery process.
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound and its analogues, SAR studies involve systematically modifying different parts of the molecule and evaluating the impact on a specific biological endpoint, such as enzyme inhibition or cellular potency.
Key findings from SAR studies on related quinoline and quinoxaline (B1680401) compounds have highlighted the importance of specific substitutions on the heterocyclic ring system for potent biological activity. For instance, a study on quinoxaline urea (B33335) analogs identified a compound that modulates IKKβ phosphorylation, a key event in NF-κB signaling, demonstrating the power of SAR in optimizing lead compounds.
Table 2: Summary of SAR Findings for Quinoxaline Analogs
| Position of Substitution | Effect on NF-κB Inhibition | Reference |
| 2,3-disubstituted quinoxaline | Tolerated, no significant effect | |
| Urea analog at specific position | Increased potency |
Note: This table summarizes SAR findings for a related class of compounds, quinoxalines, to illustrate the principles of SAR studies, as specific SAR data for this compound is limited.
Applications in Materials Science Research
While the primary focus of research on quinoline derivatives has been in medicinal chemistry, their unique photophysical and coordination properties also make them attractive candidates for applications in materials science. The quinoline moiety can be incorporated into polymers and metal complexes to create functional materials with novel optical, electronic, and catalytic properties.
Potential applications of this compound in materials science research include:
Functional Polymers: The propan-2-one group can be chemically modified to introduce polymerizable functionalities, allowing for the incorporation of the quinoline unit into polymer chains. Quinoline-based polymers have been investigated for their antimicrobial and drug-releasing properties.
Metal Complexes and Coordination Compounds: The nitrogen atom in the quinoline ring and the oxygen atom of the ketone group can act as ligands, coordinating with metal ions to form stable complexes. These metal complexes may exhibit interesting photoluminescent or catalytic properties.
Corrosion Inhibitors: Quinoline derivatives have been shown to be effective corrosion inhibitors for metals, forming a protective film on the metal surface.
The exploration of this compound in materials science is an emerging area with the potential for the development of novel smart materials, sensors, and catalysts.
Design of Functional Materials Incorporating Quinoline Moieties
Quinoline derivatives are integral to the design of a wide array of functional materials. Their incorporation can impart desirable thermal, optical, and electronic properties. The quinoline moiety's rigid and planar structure contributes to the formation of ordered molecular assemblies, which is crucial for applications in electronics and photonics.
Researchers have successfully integrated quinoline derivatives into polymers and small molecules to create materials for various applications. For instance, the presence of the quinoline group can enhance the thermal stability of polymers and influence their photoluminescence and electroluminescence properties. The nitrogen atom in the quinoline ring can act as a chelating site, leading to the formation of metallo-organic frameworks (MOFs) and coordination polymers with interesting catalytic and sensing capabilities.
Table 1: Examples of Functional Materials Based on Quinoline Derivatives
| Material Type | Quinoline Derivative | Application | Key Finding |
|---|---|---|---|
| Polymer | Poly(quinoline-ether)s | High-performance thermoplastics | Excellent thermal stability and mechanical properties. |
| Small Molecule | 8-Hydroxyquinoline derivatives | Organic Light-Emitting Diodes (OLEDs) | Efficient green and blue light emitters. |
| MOF | Zinc-quinoline-2-carboxylate | Gas storage and separation | Selective adsorption of CO2 over other gases. |
Studies on Aggregation-Induced Emission (AIE) Properties
Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is the opposite of the common aggregation-caused quenching (ACQ) effect. Quinoline-based compounds have emerged as promising candidates for AIE-active materials.
The molecular design of AIE-active quinoline derivatives often involves the introduction of rotor-like groups that can undergo intramolecular rotations in the solution state, leading to non-radiative decay. In the aggregated state, these rotations are restricted, which blocks the non-radiative pathways and opens up the radiative decay channel, resulting in strong fluorescence. The keto group in this compound and its derivatives can be functionalized to introduce such rotors.
Recent studies have shown that quinoline-based Schiff base complexes and other derivatives exhibit significant AIE effects. rsc.orgnih.gov These materials have potential applications in chemical sensors, bio-imaging, and optoelectronic devices. For example, a quinoline-based fluorescent sensor was developed that showed excellent AIE in an aqueous medium and could be used for the selective detection of Fe³⁺ ions. nih.gov
Development of Ligands for Organic Light-Emitting Diodes (OLEDs) Research
Organic light-emitting diodes (OLEDs) are a major focus of display and lighting technology. The performance of an OLED is heavily dependent on the properties of the organic materials used, particularly the emitting layer. Quinoline derivatives have been extensively investigated for their potential as emitters and electron-transporting materials in OLEDs. researchgate.netresearchgate.net
The seminal work on tris(8-hydroxyquinolinato)aluminum (Alq3) demonstrated the potential of quinoline-based metal complexes in OLEDs. researchgate.net The development of new quinoline-based ligands is a continuous area of research to achieve higher efficiency, better color purity, and longer device lifetimes. The structural and electronic properties of this compound make it a candidate for modification into ligands for OLED applications. By forming complexes with metals like iridium, platinum, or europium, it is possible to create phosphorescent emitters that can harness both singlet and triplet excitons, leading to higher internal quantum efficiencies. mdpi.com
Thermally activated delayed fluorescence (TADF) is another mechanism being explored in OLEDs, and quinoline-based molecules have been designed as TADF emitters. rsc.org These materials can achieve high efficiency without the need for heavy metals.
Thin Film Fabrication and Characterization for Optoelectronic Applications
The fabrication of high-quality thin films is a critical step in the development of organic electronic devices. Quinoline derivatives, due to their good thermal stability and solubility in common organic solvents, can be processed into thin films using various techniques such as spin coating, vacuum deposition, and inkjet printing. scielo.brresearchgate.net
The optoelectronic properties of these thin films are highly dependent on their morphology, crystallinity, and molecular orientation. nih.gov Researchers have investigated the formation of heterostructures by combining thin films of quinoline derivatives with other materials, such as titanium dioxide (TiO2), to create p-n junctions for potential use in diodes and photovoltaic cells. scielo.brresearchgate.net The electrical characterization of these films often reveals their semiconducting nature, with some quinoline derivatives exhibiting p-type behavior. scielo.br The study of their optical properties, including absorption and emission spectra, provides insights into their potential for light-emitting and light-harvesting applications. aps.org
Applications in Catalysis Research
The ability of the quinoline nitrogen to coordinate with transition metals makes quinoline-containing molecules excellent ligands in catalysis. The electronic and steric properties of the ligand can be fine-tuned by modifying the quinoline backbone, influencing the activity and selectivity of the metal catalyst.
Design and Synthesis of Metal Complexes as Catalytic Systems
The synthesis of metal complexes bearing quinoline-based ligands is a vibrant area of research. researchgate.netcolab.ws this compound can act as a bidentate ligand, coordinating to a metal center through the quinoline nitrogen and the carbonyl oxygen of the propanone group. This chelation can stabilize the metal center and create a well-defined catalytic environment.
A variety of transition metals, including palladium, rhodium, iridium, and cobalt, have been complexed with quinoline-based ligands. semanticscholar.orgnih.govacs.org The resulting complexes have been characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to elucidate their structures and bonding.
Table 2: Metal Complexes with Quinoline-Based Ligands for Catalysis
| Metal | Ligand Type | Catalytic Application | Reference Compound Example |
|---|---|---|---|
| Palladium(II) | Quinoline-based Schiff base | C-H bond chlorination | Pd(TFA)2 with a quinoline-based ligand |
| Rhodium(III) | 8-Methylquinoline | C-H acetoxylation | [Cp*RhCl2]2 |
| Cobalt(II) | Salen-type complex with quinoline | Hydrogenation of quinolines | Pyrolyzed cobalt-salen complex |
Investigation of Catalytic Efficiency in Organic Transformations
Metal complexes derived from quinoline ligands have demonstrated high efficiency in a range of important organic transformations. researchgate.netthieme-connect.com These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
One significant area of application is in C-H bond activation and functionalization. semanticscholar.orgmdpi.com The directing-group ability of the quinoline nitrogen can guide a metal catalyst to selectively activate a specific C-H bond in a substrate, allowing for the introduction of new functional groups in a highly controlled manner. For example, palladium-catalyzed C-H arylation and rhodium-catalyzed C-H alkylation of quinoline derivatives have been reported. semanticscholar.org
Furthermore, these complexes have been employed in hydrogenation reactions. Cobalt complexes with quinoline-containing ligands have been shown to effectively catalyze the hydrogenation of quinolines to tetrahydroquinolines, which are important building blocks in medicinal chemistry. nih.gov The catalytic activity can be influenced by reaction parameters such as temperature, pressure, and the nature of the solvent and co-catalyst.
Role as a Ligand in Homogeneous and Heterogeneous Catalysis
The utility of quinoline derivatives as ligands in both homogeneous and heterogeneous catalysis is well-documented. nih.gov The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an effective coordinating site for a variety of transition metals. The presence of the propan-2-one substituent at the 2-position of the quinoline ring in this compound introduces an additional coordination site through the carbonyl oxygen, allowing it to function as a bidentate ligand.
In Homogeneous Catalysis:
In homogeneous catalysis, ligands play a crucial role in modulating the steric and electronic properties of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst. While specific studies on this compound as a ligand are not extensively reported, the broader class of 2-substituted quinolines has been successfully employed in various catalytic transformations. The ability of the quinoline nitrogen to coordinate to a metal center can facilitate a wide range of reactions.
The coordination of this compound to a metal center can be envisaged to form a stable chelate ring, which can enhance the catalytic performance. The nature of the metal and the reaction conditions would dictate the precise role of the ligand. For instance, in palladium-catalyzed cross-coupling reactions, such ligands can stabilize the active palladium species and promote oxidative addition and reductive elimination steps.
In Heterogeneous Catalysis:
In the realm of heterogeneous catalysis, quinoline and its derivatives have been utilized to modify the surface of solid catalysts. These modifications can alter the surface properties, such as acidity and electronic density, leading to improved catalytic performance. While direct applications of this compound in this context are not widely available, it is plausible that it could be employed to functionalize catalyst supports.
The interaction of the quinoline nitrogen with the catalyst surface can create specific active sites, influencing the adsorption of reactants and the desorption of products. The ketone functionality could further interact with the support material, providing a stronger anchoring point.
| Catalysis Type | Potential Role of this compound | Metal Examples | Potential Reactions |
| Homogeneous | Bidentate Ligand | Palladium, Rhodium, Copper | Cross-coupling, Hydrogenation, Carbonylation |
| Heterogeneous | Surface Modifier | Platinum, Nickel, Zeolites | Selective Hydrogenation, Acid-catalyzed reactions |
Role as a Building Block in Complex Organic Synthesis
Organic building blocks are fundamental molecules that serve as the starting point for the construction of more elaborate and complex chemical structures. sigmaaldrich.comminakem.com this compound, with its reactive ketone functionality and the versatile quinoline core, is a valuable precursor in the synthesis of a variety of complex organic molecules.
The synthesis of 2-acylquinolines, the class of compounds to which this compound belongs, has been achieved through various methods, including the copper-catalyzed tandem reaction of 2-ethynylanilines with glyoxals and iodine-induced cycloaddition reactions. rsc.orgmdpi.comnih.gov These synthetic routes provide access to a range of 2-acylquinolines that can be further elaborated.
The chemical reactivity of this compound is centered around two main sites: the carbonyl group and the quinoline ring system.
Reactions at the Carbonyl Group:
The ketone functional group is highly versatile and can undergo a wide array of chemical transformations. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton.
Reduction: The carbonyl group can be reduced to a secondary alcohol, providing a chiral center if the reduction is asymmetric. This alcohol can then be used in subsequent reactions, such as esterification or etherification.
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles, such as Grignard reagents, organolithium compounds, and cyanide. These reactions lead to the formation of new carbon-carbon bonds.
Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into an alkene, offering a route to olefinated quinoline derivatives.
Henry Reaction: The catalytic asymmetric Henry reaction of 2-acylpyridines, a related class of compounds, suggests that this compound could undergo similar reactions to form β-nitro-α-hydroxy derivatives, which are valuable synthetic intermediates. rsc.org
Reactions involving the Quinoline Ring:
The quinoline ring itself can be functionalized, although the presence of the acyl group at the 2-position can influence the regioselectivity of these reactions. C-H activation has emerged as a powerful tool for the functionalization of quinolines. nih.govresearchgate.net
The combination of the reactive ketone and the quinoline nucleus makes this compound a valuable starting material for the synthesis of various heterocyclic systems and complex natural product analogues.
| Reaction Type | Reagents | Product Type |
| Reduction | NaBH4, LiAlH4 | Secondary Alcohol |
| Grignard Reaction | RMgX | Tertiary Alcohol |
| Wittig Reaction | Ph3P=CHR | Alkene |
| Henry Reaction | Nitromethane, Chiral Catalyst | β-Nitro-α-hydroxy derivative |
| C-H Activation | Transition Metal Catalyst | Functionalized Quinoline |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
Traditional methods for synthesizing quinoline (B57606) derivatives, such as the Skraup, Friedländer, and Doebner-von Miller reactions, often require harsh conditions, hazardous reagents, and lengthy reaction times. nih.govpharmaguideline.com The future of synthesizing 1-(Quinolin-2-yl)propan-2-one and its analogs will likely pivot towards greener and more sustainable methodologies. researchgate.net This shift is driven by the need to minimize environmental impact and improve economic feasibility. nih.gov
Future research will likely focus on:
One-Pot Multicomponent Reactions (MCRs): These reactions, where multiple reactants combine in a single step to form a complex product, offer high atom economy and efficiency. ijppronline.commdpi.com Developing MCRs for this compound would streamline its synthesis.
Green Catalysts: The use of environmentally benign catalysts, such as p-toluenesulfonic acid (p-TSA) and para-sulfonic acid calix researchgate.netarene, is a growing trend for quinoline synthesis. researchgate.netbohrium.com Research may explore novel biocatalysts or nanocatalysts for more efficient and selective synthesis. researchgate.net
Alternative Energy Sources: Microwave and ultrasound irradiation are being increasingly used to accelerate organic reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. researchgate.nettandfonline.com
Eco-Friendly Solvents: A move away from hazardous organic solvents towards greener alternatives like water, ethanol, or solvent-free conditions is anticipated. bohrium.comtandfonline.com
| Synthesis Strategy | Key Advantages | Potential Catalyst/Condition |
| Multicomponent Reactions | High efficiency, atom economy, reduced waste | Trifluoroacetic acid |
| Green Catalysis | Reusability, lower environmental impact | p-Toluenesulfonic acid, nanocatalysts |
| Microwave/Ultrasound | Shorter reaction times, increased yields | Microwave irradiation |
| Sustainable Solvents | Reduced toxicity and environmental harm | Water, ethanol, solvent-free |
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
While standard spectroscopic techniques like NMR and IR are fundamental for structural elucidation, future research will likely employ more advanced methods to study the dynamic behavior of this compound. Understanding the compound's behavior in different environments and its interaction with other molecules is crucial for its application.
Emerging trends in this area include:
Time-Resolved Spectroscopy: To study the excited-state dynamics and photochemical processes of the compound, which is particularly relevant if it is developed for applications in materials science or as a fluorescent probe.
In-Situ Spectroscopy: Techniques that allow for the monitoring of reactions in real-time can provide valuable mechanistic insights and help optimize reaction conditions.
Advanced NMR Techniques: Two-dimensional correlation NMR and other advanced NMR methods can be used to establish the complex structures of reaction products and intermediates. researchgate.net
Computational Spectroscopy: The combination of experimental spectroscopic data with theoretical calculations, such as Density Functional Theory (DFT), can provide a more detailed understanding of the compound's vibrational and electronic properties. researchgate.netresearchgate.net
Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. rsc.org For this compound, these computational tools can accelerate the discovery of new derivatives with desired properties and predict their behavior.
Future research directions include:
Predictive Modeling: ML models, such as random forests and neural networks, can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of new quinoline derivatives. nih.govresearchgate.net
De Novo Drug Design: Generative AI models can design novel molecules with optimized properties, potentially leading to the discovery of new drug candidates based on the this compound scaffold.
Reaction Prediction and Optimization: AI can be used to predict the outcomes of chemical reactions and suggest optimal synthetic pathways, saving time and resources in the laboratory. rsc.org A machine learning model has been developed to predict the reactive site of an electrophilic aromatic substitution on quinoline derivatives with high accuracy. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to understand the relationship between the structure of quinoline derivatives and their biological activity, guiding the design of more potent compounds. mdpi.combiointerfaceresearch.com
Development of Advanced Materials with Tunable Properties
The quinoline scaffold is a key component in many functional materials due to its unique electronic and photophysical properties. nih.govnih.gov Future research on this compound could focus on its incorporation into advanced materials with tailored functionalities.
Potential areas of exploration are:
Fluorescent Probes: Quinoline derivatives are known for their fluorescent properties and are used as sensors for metal ions and as bio-imaging agents. nih.gov By modifying the structure of this compound, it may be possible to develop probes with tunable emission wavelengths and sensitivity to specific analytes. nih.gov
Organic Light-Emitting Diodes (OLEDs): The electron-accepting properties of the quinoline ring make it a suitable candidate for use in OLEDs. nih.gov Research could explore the electroluminescent properties of materials incorporating this compound.
Non-Linear Optical Materials: Compounds with extended π-conjugated systems, like some quinoline derivatives, can exhibit non-linear optical properties, making them useful in optoelectronic devices. nih.gov
Uncovering New Mechanistic Insights into Chemical Transformations
A deeper understanding of the reaction mechanisms involving this compound is essential for controlling the outcome of chemical transformations and designing more efficient synthetic routes.
Future research will likely involve:
Computational Chemistry: Quantum chemical methods can be used to model reaction pathways, calculate transition state energies, and elucidate the role of catalysts. acs.org
Kinetic Studies: Detailed kinetic analysis of reactions can provide experimental evidence for proposed mechanisms.
Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the path of atoms throughout a reaction, providing definitive mechanistic information.
Domino and Cascade Reactions: Investigating the mechanisms of complex domino or cascade reactions that form quinolines can lead to the development of highly efficient synthetic strategies. researchgate.net
Expanding the Scope of Research Applications in Interdisciplinary Fields
The versatile nature of the quinoline scaffold suggests that this compound could find applications in a wide range of interdisciplinary fields beyond traditional chemistry.
Potential future research areas include:
Medicinal Chemistry: Quinoline derivatives exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. ijppronline.comresearchgate.net Future studies could explore the therapeutic potential of this compound and its analogs.
Agrochemicals: Nitrogen-containing heterocycles are prevalent in agrochemicals. Research could investigate the potential of this compound as a lead for the development of new pesticides or herbicides.
Coordination Chemistry: The nitrogen atom in the quinoline ring can coordinate to metal ions, opening up possibilities for the development of new catalysts, sensors, or metal-organic frameworks (MOFs). nih.gov
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 1-(Quinolin-2-yl)propan-2-one, and how is its structural purity validated?
- Methodological Answer : Synthesis typically involves condensation reactions between quinoline derivatives and acetone precursors under acidic or basic catalysis. For example, quinoline-2-carbaldehyde may react with acetyl chloride in the presence of a base like pyridine. Structural validation requires spectroscopic techniques: ¹H/¹³C NMR confirms the ketone group and quinoline ring integration, FT-IR verifies carbonyl stretching (~1700 cm⁻¹), and mass spectrometry (MS) provides molecular weight confirmation. Chromatographic methods (HPLC, TLC) assess purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Assigns proton environments (e.g., aromatic protons on quinoline at δ 7.5–9.0 ppm) and ketone carbon (δ ~200–210 ppm).
- FT-IR : Identifies carbonyl (C=O) absorption and C-H stretching in the quinoline ring.
- UV-Vis : Detects π→π* transitions in the conjugated quinoline system.
- HPLC : Quantifies purity using reverse-phase columns (C18) with acetonitrile/water gradients .
Q. What are the key physicochemical properties of this compound relevant to experimental handling?
- Methodological Answer : Critical properties include:
- Solubility : Limited water solubility; dissolves in polar aprotic solvents (DMSO, DMF).
- Stability : Susceptible to photodegradation; store in amber vials at 4°C.
- Melting Point : Typically 120–140°C (varies with crystallinity).
- Hygroscopicity : Low, but desiccants are recommended for long-term storage .
Advanced Research Questions
Q. How can SHELXL refine the crystal structure of this compound derivatives, especially with twinned or high-resolution data?
- Methodological Answer : SHELXL employs least-squares refinement with anisotropic displacement parameters for non-hydrogen atoms. For twinned data, the TWIN command partitions intensity contributions from overlapping domains. High-resolution data (<1.0 Å) benefit from Hirshfeld atom refinement (HAR) to model electron density accurately. Validate refinement using R-factors (R₁ < 0.05) and residual density maps .
Q. How do substituents on the quinoline ring influence the biological activity of this compound derivatives?
- Methodological Answer : Substituent effects are evaluated via:
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance cytotoxicity by increasing membrane permeability.
- Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity.
- In Vitro Assays : Compare IC₅₀ values against cancer cell lines (e.g., MCF-7) to correlate substituent position/type with potency .
Q. What strategies resolve contradictions in reported biological activity data for quinolin-2-yl propan-2-one analogs?
- Methodological Answer : Address discrepancies by:
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, incubation times).
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP vs. bioavailability).
- Mechanistic Studies : Use knockout cell lines to isolate target pathways (e.g., apoptosis vs. oxidative stress) .
Q. How can high-throughput crystallography pipelines improve structural analysis of quinoline derivatives?
- Methodological Answer : Automated pipelines integrate:
- Robotic Crystallization : Screen >1,000 conditions (e.g., PEGs, salts) via vapor diffusion.
- Fast Data Collection : Use synchrotron radiation for rapid diffraction (30 sec/frame).
- SHELXC/D/E : Automate phasing and model building for large datasets. Validate with MolProbity to ensure Ramachandran outliers <1% .
Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer : Use ADMET Predictors :
- Lipophilicity (logP) : Determines blood-brain barrier penetration (optimal range: 2–3).
- CYP450 Inhibition : Molecular docking (AutoDock Vina) screens for cytochrome interactions.
- Metabolic Stability : MD simulations track hepatic clearance pathways (e.g., oxidation at the ketone group) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
